molecular formula C17H13N3O2S B2550556 N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 1206994-76-4

N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2550556
CAS No.: 1206994-76-4
M. Wt: 323.37
InChI Key: GVXYRHUEHPLVFO-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features both indole and benzothiazole moieties These structures are significant in medicinal chemistry due to their diverse biological activities

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. Thiazoles, the class of compounds to which it belongs, have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Cellular Effects

Related compounds have shown notable cytotoxicity toward human cancer cell lines . The influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, would need to be investigated in future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide typically involves the condensation of 1-methyl-2-oxoindoline with benzo[d]thiazole-2-carboxylic acid. This reaction is often facilitated by coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxylate
  • N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-sulfonamide
  • N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-amine

Uniqueness

N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of indole and benzothiazole moieties, which confer distinct biological activities.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-20-13-7-6-11(8-10(13)9-15(20)21)18-16(22)17-19-12-4-2-3-5-14(12)23-17/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXYRHUEHPLVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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